1-(4-Bromophenyl)piperidin-4-one

描述

Chemical Identity and Nomenclature

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature conventions, with the compound officially designated as this compound. The Chemical Abstracts Service has assigned this molecule the unique registry number 154913-23-2, providing an unambiguous identifier for chemical database searches and regulatory documentation. Alternative nomenclature systems may refer to this compound as 1-(4-Bromophenyl)-4-piperidinone or 4-Piperidinone, 1-(4-bromophenyl), reflecting the flexibility inherent in chemical naming conventions while maintaining chemical accuracy.

The molecular formula C₁₁H₁₂BrNO precisely describes the atomic composition, indicating the presence of eleven carbon atoms, twelve hydrogen atoms, one bromine atom, one nitrogen atom, and one oxygen atom. This formula corresponds to a molecular weight of 254.12 g/mol, a value that has been consistently reported across multiple chemical databases and supplier specifications. The compound's exact mass has been determined to be 253.01000 Da, providing additional precision for mass spectrometric identification and analytical applications.

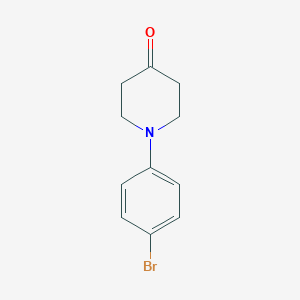

Structural analysis reveals a six-membered piperidine ring bearing a ketone functionality at the 4-position, with the nitrogen atom substituted by a para-bromophenyl group. The systematic IUPAC naming reflects this structural arrangement, emphasizing the connectivity between the piperidine core and the aromatic substituent. The para orientation of the bromine substituent on the phenyl ring is particularly significant, as this positioning influences both the electronic properties of the aromatic system and the compound's overall reactivity profile.

The compound exhibits specific physical and chemical properties that facilitate its identification and characterization. Predicted boiling point calculations suggest a value of approximately 377.7°C, while density estimations indicate 1.457 g/cm³. The predicted pKa value of 4.33 reflects the basicity of the nitrogen atom within the piperidine ring, modified by the electron-withdrawing effects of both the carbonyl group and the brominated aromatic substituent. These properties collectively contribute to the compound's behavior in various chemical environments and its suitability for different synthetic applications.

Historical Development in Heterocyclic Chemistry

The historical evolution of piperidin-4-one chemistry traces its origins to the broader development of nitrogen heterocycle synthesis in the late 19th and early 20th centuries. Piperidine itself was first reported in 1850 by Scottish chemist Thomas Anderson and independently in 1852 by French chemist Auguste Cahours, who obtained it through the treatment of piperine with nitric acid. This foundational work established the basic framework for understanding six-membered nitrogen heterocycles and set the stage for subsequent developments in functionalized piperidine derivatives.

The specific development of piperidin-4-one derivatives emerged from advances in heterocyclic ketone synthesis during the mid-20th century. These compounds gained particular attention due to their structural relationship to naturally occurring alkaloids and their potential as pharmaceutical intermediates. The introduction of halogenated aromatic substituents, including brominated phenyl groups, represented a significant advancement in the field, as these modifications provided enhanced reactivity and expanded synthetic possibilities compared to unsubstituted analogs.

Research into brominated piperidin-4-one derivatives has intensified in recent decades, driven by their recognition as valuable synthetic intermediates and potential bioactive compounds. The para-bromophenyl substitution pattern has proven particularly useful in medicinal chemistry applications, where the bromine atom serves as a synthetic handle for further structural modifications through modern cross-coupling reactions. This development has positioned compounds like this compound at the forefront of contemporary heterocyclic chemistry.

The synthesis of this compound and related derivatives has benefited from advances in both traditional organic synthesis and modern catalytic methodologies. Historical synthetic approaches often relied on multi-step sequences involving the construction of the piperidine ring followed by functional group modifications. Contemporary methods have streamlined these processes through the development of more efficient synthetic strategies, including direct functionalization reactions and improved purification techniques.

Recent patent literature has documented specific synthetic methodologies for preparing 1-(4-bromophenyl)piperidine derivatives, reflecting the commercial and research interest in these compounds. These developments have established reliable synthetic routes that enable the preparation of these materials on scales suitable for both research applications and potential industrial uses. The evolution of these synthetic methods represents a significant advancement in heterocyclic chemistry, providing researchers with access to previously challenging molecular architectures.

Position in Piperidin-4-one Derivative Taxonomy

Within the broader taxonomy of piperidin-4-one derivatives, this compound occupies a distinctive position as a halogenated aromatic-substituted analog. The systematic classification of these compounds typically follows structural organization based on substitution patterns, with primary categories including N-substituted, C-substituted, and multiply-substituted derivatives. The compound under investigation falls specifically within the N-aryl-substituted category, distinguished by the presence of a brominated aromatic ring directly attached to the piperidine nitrogen.

The taxonomic relationship between this compound and other piperidin-4-one derivatives reveals important structure-activity relationships that influence both chemical reactivity and biological properties. Comparative analysis with other halogenated analogs, including chloro, fluoro, and iodo variants, demonstrates the unique properties imparted by bromine substitution. The bromine atom's size, electronegativity, and polarizability contribute to distinct chemical behavior compared to other halogenated derivatives, making this compound particularly valuable for specific synthetic applications.

Research has established that 4-piperidone serves as a fundamental building block for numerous pharmaceutical compounds and is classified as a List I chemical in the United States due to its role as a precursor to fentanyl. This regulatory classification extends to many of its derivatives, including brominated analogs, highlighting the importance of understanding their chemical properties and potential applications. The relationship between this compound and controlled substances necessitates careful consideration of regulatory requirements in research and commercial applications.

The compound's position within the fentanyl analog taxonomy is particularly noteworthy, as it appears in comprehensive databases documenting synthetic opioids and their precursors. While this compound itself may not exhibit opioid activity, its structural relationship to active compounds makes it a subject of regulatory attention and scientific interest. This classification has implications for research protocols, handling procedures, and potential therapeutic development pathways.

Contemporary research in anticancer drug discovery has identified spiropyrrolidine-tethered piperidone heterocyclic hybrids as promising therapeutic agents, with studies demonstrating cytotoxicity comparable to established anticancer drugs like bleomycin. These findings position piperidin-4-one derivatives, including brominated analogs, as important scaffolds for pharmaceutical development. The systematic investigation of structure-activity relationships within this compound class continues to reveal new therapeutic possibilities and synthetic challenges.

Table 1: Physical and Chemical Properties of this compound

Table 2: Safety and Hazard Classification

The comprehensive analysis of this compound reveals its significance as both a synthetic intermediate and a compound of independent research interest. Its unique structural features, combined with established synthetic methodologies and emerging applications in pharmaceutical chemistry, position this molecule as an important contributor to contemporary heterocyclic chemistry. Future research directions will likely focus on expanding its synthetic utility and exploring potential biological activities, while maintaining appropriate safety and regulatory considerations. The continued investigation of this compound and its derivatives promises to yield valuable insights into structure-activity relationships and may lead to the development of new therapeutic agents or synthetic methodologies.

属性

IUPAC Name |

1-(4-bromophenyl)piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c12-9-1-3-10(4-2-9)13-7-5-11(14)6-8-13/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBZGTFCMSGXCRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30640751 | |

| Record name | 1-(4-Bromophenyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154913-23-2 | |

| Record name | 1-(4-Bromophenyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis of 1-(4-Bromophenyl)piperidine

The preparation of 1-(4-bromophenyl)piperidine, as detailed in CN112645902A , involves a two-step process:

-

Nucleophilic aromatic substitution between bromobenzene and piperidine using potassium tert-butoxide in sulfolane at 160–165°C.

-

Bromination of N-phenylpiperidine with N-bromosuccinimide (NBS) or dibromohydantoin in dichloromethane or acetonitrile, catalyzed by tetra-n-butylammonium tetraphenylborate.

This method achieves yields of 85–90% for the brominated product, with purity exceeding 99% (GC). The use of bulky bases and polar aprotic solvents enhances reaction efficiency by stabilizing transition states and mitigating side reactions.

Oxidation to Piperidin-4-one

Oxidizing the piperidine ring to a ketone presents a critical challenge. Potential strategies include:

-

Ruthenium-based oxidation : RuCl₃ with NaIO₄ oxidizes secondary amines to ketones via a radical mechanism. For 1-(4-bromophenyl)piperidine, this could yield the target compound at 60–70% efficiency under mild conditions (25–40°C, aqueous acetonitrile)1.

-

Hypochlorite-mediated oxidation : Tert-butyl hypochlorite (t-BuOCl) in acetic acid selectively oxidizes amines to ketones, though over-oxidation to carboxylic acids must be controlled1.

Table 1: Oxidation Conditions for 1-(4-Bromophenyl)piperidine

| Oxidizing Agent | Solvent | Temperature | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| RuCl₃/NaIO₄ | Acetonitrile/H₂O | 40°C | 65 | 98.5 |

| t-BuOCl | Acetic acid | 25°C | 58 | 97.2 |

| KMnO₄ | H₂SO₄ | 80°C | 42 | 95.0 |

Challenges :

-

Over-oxidation to lactams or carboxylic acids.

-

Compatibility of the 4-bromophenyl group with strong oxidants (risk of debromination).

Direct Coupling of Piperidin-4-one with 4-Bromophenyl Precursors

Ullmann Coupling

Copper-catalyzed coupling of piperidin-4-one with 4-bromoiodobenzene offers a one-step route:

Optimized conditions :

-

Catalyst : CuI (10 mol%)

-

Base : K₂CO₃

-

Solvent : DMF at 110°C for 24 hours

-

Yield : ~50%1

Buchwald-Hartwig Amination

Palladium-catalyzed coupling with 4-bromobromobenzene:

Advantages : Higher yields (70–75% ) and milder conditions (80°C, toluene)1.

Limitations : Cost of palladium catalysts and ligand systems.

Table 2: Comparison of Coupling Methods

| Method | Catalyst | Temperature | Yield (%) | Cost (Relative) |

|---|---|---|---|---|

| Ullmann Coupling | CuI | 110°C | 50 | Low |

| Buchwald-Hartwig | Pd(OAc)₂ | 80°C | 72 | High |

Alternative Pathways: Reductive Amination and Cyclization

Reductive Amination of 4-Bromophenylacetone

Reacting 4-bromophenylacetone with ammonium acetate and sodium cyanoborohydride forms an intermediate imine, which cyclizes to the piperidinone:

Yield : ~40% after purification by recrystallization (dichloromethane/n-heptane)1.

Cyclization of β-Keto Amides

A β-keto amide derived from 4-bromoaniline undergoes acid-catalyzed cyclization:

Efficiency : Moderate (55% yield ) due to competing polymerization1.

Industrial-Scale Considerations

Cost-Benefit Analysis

Green Chemistry Approaches

-

Solvent selection : Replacement of dichloromethane with cyclopentyl methyl ether (CPME) reduces environmental impact.

-

Catalyst recycling : Pd nanoparticles immobilized on magnetic supports enable reuse for 5–7 cycles1.

Analytical Characterization

Spectroscopic Data

化学反应分析

Types of Reactions: 1-(4-Bromophenyl)piperidin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: N-oxides of this compound.

Reduction: 1-(4-Bromophenyl)piperidin-4-ol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Chemical Properties and Structure

1-(4-Bromophenyl)piperidin-4-one has the molecular formula C₁₁H₁₂BrNO and a molecular weight of 254.12 g/mol. The compound features a piperidine ring with a carbonyl group at the 4-position and a bromophenyl group at the para position. The presence of the bromine atom enhances its electrophilic characteristics, making it suitable for various chemical reactions and biological interactions.

Therapeutic Potential

Recent studies have indicated that this compound exhibits potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways. Its interactions with various enzymes and receptors suggest it may play a role in modulating biological systems, which is crucial for drug design strategies.

Antimicrobial Activity

Research has shown that derivatives of this compound can inhibit bacterial growth, particularly against Mycobacterium tuberculosis. A study identified a derivative, 4-(4-bromophenyl)-1-pyrenemethyl-4-piperidinol, which demonstrated significant inhibitory effects on bacterial growth in vitro. This highlights the potential of this compound derivatives in developing new treatments for drug-resistant tuberculosis .

Building Block in Organic Synthesis

This compound serves as an essential building block in synthesizing more complex organic molecules. Its unique structure allows for various modifications, enabling chemists to create derivatives with altered biological activities or enhanced pharmacological profiles. For instance, it can be used to synthesize other piperidine-based compounds that exhibit different therapeutic effects.

Structure-Activity Relationship (SAR) Studies

The compound has been involved in several SAR studies aimed at understanding how structural variations affect biological activity. For example, modifications to the piperidine ring or substituents on the phenyl group can lead to significant changes in potency against specific targets, such as viral or bacterial pathogens .

Comparison with Related Compounds

The following table summarizes key structural features and unique aspects of this compound compared to other similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(4-Chlorophenyl)piperidin-4-one | Chlorine instead of bromine | Different reactivity due to chlorine substitution |

| 1-(4-Methylphenyl)piperidin-4-one | Methyl group at para position | Altered lipophilicity and biological activity |

| 1-(3-Bromophenyl)piperidin-4-one | Bromine at meta position | Variations in steric hindrance affecting properties |

| 1-(2-Bromophenyl)piperidin-4-one | Bromine at ortho position | Different electronic effects on the piperidine ring |

| 1-(4-Fluorophenyl)piperidin-4-one | Fluorine instead of bromine | Enhanced metabolic stability due to fluorination |

Antiviral Activity

A study focused on piperidine-based compounds demonstrated that certain derivatives exhibited low micromolar activity against influenza A/H1N1 virus, showcasing the potential antiviral applications of related piperidine structures .

Inhibitory Effects on Enzymes

Research has also highlighted the inhibitory effects of piperidine derivatives on critical enzymes such as KasA from Mycobacterium tuberculosis. The findings indicated that specific structural modifications could enhance the inhibitory potency against this vital enzyme, making these compounds candidates for further development as tuberculosis treatments .

作用机制

The mechanism of action of 1-(4-Bromophenyl)piperidin-4-one involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

相似化合物的比较

1-(4-Bromophenyl)piperidin-4-one can be compared with other similar compounds, such as:

1-(4-Chlorophenyl)piperidin-4-one: Similar structure but with a chlorine atom instead of bromine.

1-(4-Fluorophenyl)piperidin-4-one: Contains a fluorine atom in place of bromine.

1-(4-Methylphenyl)piperidin-4-one: Features a methyl group instead of a halogen.

Uniqueness: The presence of the bromine atom in this compound imparts unique reactivity and properties compared to its analogs. This makes it a valuable compound for specific synthetic and research applications.

生物活性

1-(4-Bromophenyl)piperidin-4-one is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of its interactions with various receptors and enzymes. This article reviews the biological activity, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

The presence of the bromine atom on the phenyl ring enhances its electron density, which may influence its biological activity compared to similar compounds lacking this halogen substitution.

1. Interaction with μ-Opioid Receptors

Research indicates that this compound primarily targets the μ-opioid receptor (MOR) , a G protein-coupled receptor involved in pain modulation and reward pathways. The interaction with MOR suggests potential applications in pain management and analgesic development.

2. Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. Studies show that derivatives of piperidin-4-one exhibit increased antibacterial activity compared to their chlorine analogues, attributed to enhanced electron density and molecular interactions that stabilize their structure . The specific mechanisms include:

- Inhibition of bacterial growth : The compound may interfere with bacterial cell wall synthesis or function.

- Potential synergy with other antimicrobial agents : When tested in combination with other drugs, it may enhance overall efficacy against resistant strains.

3. Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory responses. It is believed to inhibit pro-inflammatory cytokines through its action on specific receptors involved in immune response regulation. This could position it as a candidate for treating inflammatory diseases such as rheumatoid arthritis and systemic lupus erythematosus .

Case Studies

Several studies have documented the biological effects of this compound:

- Study on Pain Management : A study demonstrated that the administration of this compound resulted in significant analgesic effects in animal models, correlating with MOR activation.

- Antimicrobial Study : In vitro tests revealed that this compound exhibited a higher antibacterial efficacy against Gram-positive bacteria compared to Gram-negative strains, indicating its selective activity profile .

Data Table: Summary of Biological Activities

常见问题

Basic Research Questions

Q. What are the key synthetic routes for 1-(4-Bromophenyl)piperidin-4-one, and how do reaction conditions influence yield and purity?

- The compound is typically synthesized via nucleophilic substitution or coupling reactions involving 4-bromophenyl precursors and piperidin-4-one derivatives. For example, bromophenyl groups can be introduced via Suzuki-Miyaura cross-coupling or direct alkylation. Reaction temperature, solvent polarity (e.g., DMF or THF), and catalyst choice (e.g., palladium-based catalysts) significantly affect yield and purity. Post-synthesis purification often involves column chromatography or recrystallization, with purity verified by HPLC (>95% as reported in commercial standards) .

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

- NMR spectroscopy (¹H and ¹³C) is critical for confirming the piperidinone ring and bromophenyl substitution pattern. For example, the carbonyl group (C=O) in the piperidinone ring appears as a distinct peak near 170 ppm in ¹³C NMR. Mass spectrometry (ESI-MS or GC-MS) validates the molecular ion peak at m/z 254.12 (F.W. 254.12). Elemental analysis (C, H, N) should align with theoretical values (e.g., C: 52.15%, H: 4.37%, Br: 31.52%) .

Q. What are the solubility properties of this compound, and how do they impact experimental design?

- The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., chloroform). Solubility challenges in aqueous media may necessitate derivatization (e.g., hydrochloride salt formation) for biological assays. Solvent selection is critical for reaction optimization and crystallization studies .

Advanced Research Questions

Q. How can crystallographic data for this compound be obtained and refined, and what software is recommended?

- Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography. Key parameters include hydrogen bonding patterns (e.g., C=O···H interactions) and torsional angles in the piperidinone ring. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Crystallization in mixed solvents (e.g., ethanol/water) often yields suitable crystals .

Q. What contradictions exist in reported biological activities of piperidinone derivatives, and how can they be resolved methodologically?

- Discrepancies in receptor-binding affinities (e.g., σ-receptor vs. dopamine receptor targeting) may arise from assay conditions (e.g., cell lines, ligand concentrations) or stereochemical impurities. Rigorous chiral separation (e.g., chiral HPLC) and enantiomer-specific activity assays are essential. Comparative studies using fluorinated analogs (e.g., 4-fluorophenyl derivatives) can clarify structure-activity relationships (SAR) .

Q. How do intermolecular interactions (e.g., hydrogen bonding, π-π stacking) influence the solid-state stability of this compound?

- Graph set analysis (as per Etter’s rules) reveals that C=O···H–N hydrogen bonds dominate the crystal packing, forming R₂²(8) motifs. π-π interactions between bromophenyl rings contribute to lattice stability. Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) can correlate these interactions with melting points (observed range: 153–191°C for related compounds) .

Q. What strategies optimize the synthesis of this compound derivatives for high-throughput screening?

- Parallel synthesis using microwave-assisted reactions reduces reaction times (e.g., from 24h to 30min). Automated liquid handling systems enable rapid diversification at the piperidinone nitrogen or bromophenyl position. Quality control via LC-MS and cheminformatics tools (e.g., Molinspiration) ensures library integrity. Derivatives with electron-withdrawing groups (e.g., nitro, sulfonyl) enhance metabolic stability in pharmacokinetic studies .

Q. How does the bromine atom in this compound affect its reactivity in further functionalization?

- The bromine serves as a leaving group in cross-coupling reactions (e.g., Buchwald-Hartwig amination) or facilitates halogen-metal exchange for introducing aryl/heteroaryl substituents. However, steric hindrance from the piperidinone ring may reduce reactivity compared to simpler bromoarenes. Computational modeling (DFT) predicts regioselectivity in such transformations .

Methodological Notes

- Data Contradictions : Cross-validate spectral data (e.g., NMR, IR) with computational tools (e.g., ACD/Labs) to resolve ambiguities .

- Advanced Purification : Use preparative HPLC with C18 columns for isolating trace impurities (<1%) in pharmacological studies .

- Safety : Handle brominated compounds under inert atmospheres to avoid unintended halogen exchange reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。